molecular formula C21H21NO3 B14563091 4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate CAS No. 61924-40-1

4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate

Cat. No.: B14563091
CAS No.: 61924-40-1
M. Wt: 335.4 g/mol
InChI Key: XIASUPZFKJQRSH-UHFFFAOYSA-N
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Description

4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate is an organic compound with the molecular formula C21H21NO3. It is a derivative of propenoic acid and features both a pentyloxy group and a cyanophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

The synthesis of 4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate typically involves the reaction of 4-(pentyloxy)benzaldehyde with 4-cyanobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. After completion, the product is purified using column chromatography .

Chemical Reactions Analysis

4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate undergoes various types of chemical reactions, including:

Scientific Research Applications

4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-(Pentyloxy)phenyl 3-(4-cyanophenyl)prop-2-enoate can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61924-40-1

Molecular Formula

C21H21NO3

Molecular Weight

335.4 g/mol

IUPAC Name

(4-pentoxyphenyl) 3-(4-cyanophenyl)prop-2-enoate

InChI

InChI=1S/C21H21NO3/c1-2-3-4-15-24-19-10-12-20(13-11-19)25-21(23)14-9-17-5-7-18(16-22)8-6-17/h5-14H,2-4,15H2,1H3

InChI Key

XIASUPZFKJQRSH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)C#N

Origin of Product

United States

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